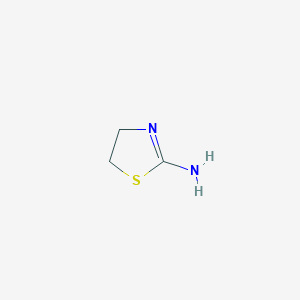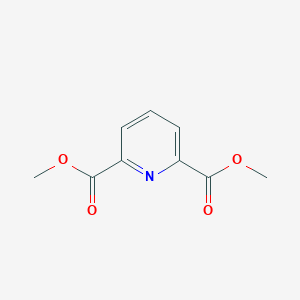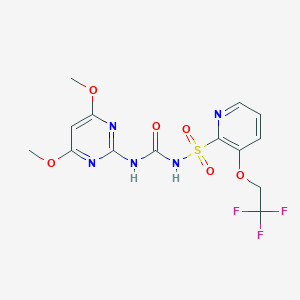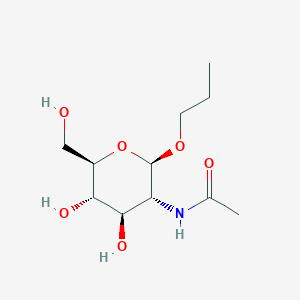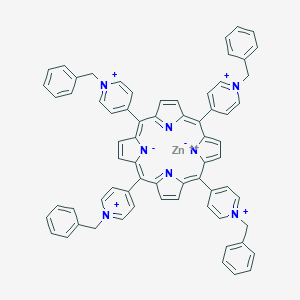
Zinc tetrabenzylpyridoporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc tetrabenzylpyridoporphyrin (ZnTBPyP) is a metalloporphyrin compound that has gained significant attention in the field of biochemistry and biomedical research. This compound is a synthetic analog of heme, which is an essential component of many proteins in the human body. ZnTBPyP has been studied extensively for its potential therapeutic applications due to its unique properties and mechanisms of action.
Mechanism Of Action
The mechanism of action of Zinc tetrabenzylpyridoporphyrin involves its ability to bind to DNA and other cellular components, leading to the induction of oxidative stress and subsequent cell death. Zinc tetrabenzylpyridoporphyrin also has the ability to inhibit the activity of certain enzymes involved in cancer cell survival, making it an attractive candidate for cancer therapy.
Biochemical And Physiological Effects
Zinc tetrabenzylpyridoporphyrin has been shown to have a number of biochemical and physiological effects, including the ability to scavenge free radicals and inhibit the formation of reactive oxygen species. Additionally, Zinc tetrabenzylpyridoporphyrin has been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation.
Advantages And Limitations For Lab Experiments
One of the primary advantages of Zinc tetrabenzylpyridoporphyrin is its high stability and low toxicity, making it an attractive candidate for use in lab experiments. However, its low solubility in water can limit its effectiveness in certain applications, and its high cost can also be a limiting factor in some cases.
Future Directions
There are many potential future directions for research on Zinc tetrabenzylpyridoporphyrin, including its use in combination with other anticancer agents to increase their effectiveness. Additionally, further research is needed to explore the potential applications of Zinc tetrabenzylpyridoporphyrin in other areas of medicine, such as the treatment of neurodegenerative diseases. Overall, the unique properties and mechanisms of action of Zinc tetrabenzylpyridoporphyrin make it a promising candidate for further research and development in the field of biomedical science.
Synthesis Methods
Zinc tetrabenzylpyridoporphyrin can be synthesized through a multistep process involving the reaction of pyridine with benzaldehyde and subsequent reaction with pyrrole in the presence of zinc acetate. The resulting product is then purified through column chromatography to obtain pure Zinc tetrabenzylpyridoporphyrin.
Scientific Research Applications
Zinc tetrabenzylpyridoporphyrin has been extensively studied for its potential therapeutic applications in various fields of research. One of the primary areas of interest is in the treatment of cancer. Zinc tetrabenzylpyridoporphyrin has been shown to have significant anticancer properties, including the ability to induce apoptosis in cancer cells and inhibit tumor growth.
properties
CAS RN |
146190-75-2 |
|---|---|
Product Name |
Zinc tetrabenzylpyridoporphyrin |
Molecular Formula |
C68H52N8Zn+4 |
Molecular Weight |
1046.6 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrakis(1-benzylpyridin-1-ium-4-yl)porphyrin-22,24-diide |
InChI |
InChI=1S/C68H52N8.Zn/c1-5-13-49(14-6-1)45-73-37-29-53(30-38-73)65-57-21-23-59(69-57)66(54-31-39-74(40-32-54)46-50-15-7-2-8-16-50)61-25-27-63(71-61)68(56-35-43-76(44-36-56)48-52-19-11-4-12-20-52)64-28-26-62(72-64)67(60-24-22-58(65)70-60)55-33-41-75(42-34-55)47-51-17-9-3-10-18-51;/h1-44H,45-48H2;/q2*+2 |
InChI Key |
AVWKQAFXQBZFHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)[N-]4.[Zn+2] |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)[N-]4.[Zn+2] |
synonyms |
zinc tetrabenzylpyridoporphyrin ZnTBzPyP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



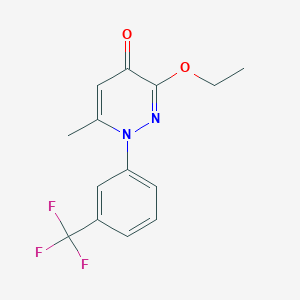
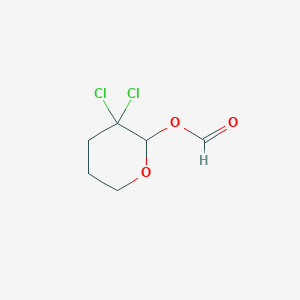
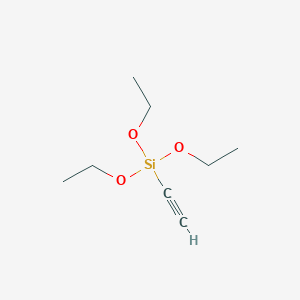
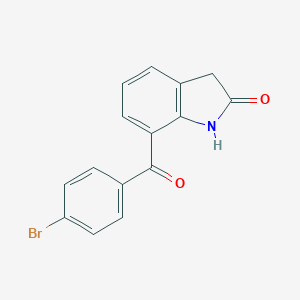
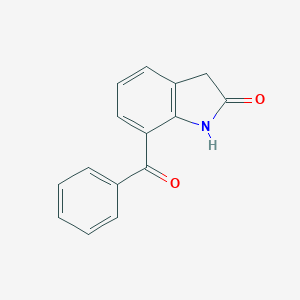
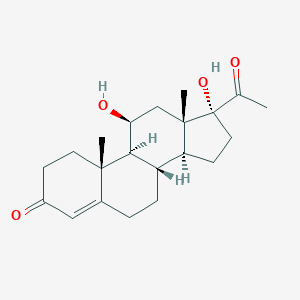
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
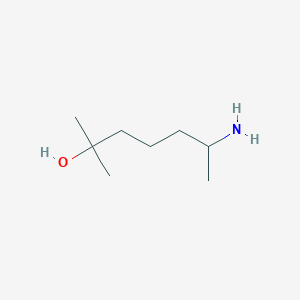
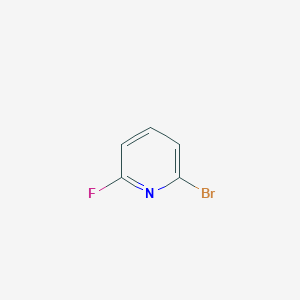
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
